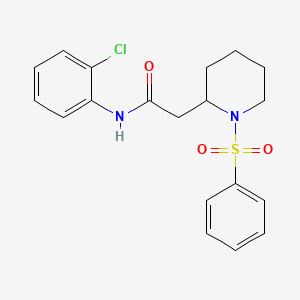

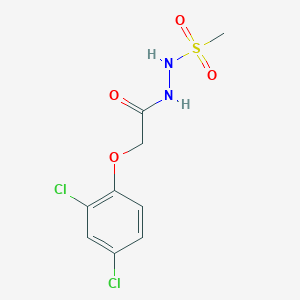

N-(2-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the formation of an amide bond between an acyl chloride and an amine. Although the exact synthesis of "N-(2-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide" is not described, similar compounds are synthesized through reactions that may include chlorination, sulfonation, and amidation steps. The synthesis process is crucial as it affects the yield, purity, and stereochemistry of the final product, which in turn can influence its pharmacological profile and physical properties.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group, which can engage in hydrogen bonding and other non-covalent interactions. These interactions are significant as they can affect the conformation and stability of the molecule. For instance, the crystal structures of related compounds demonstrate various intermolecular interactions, such as hydrogen bonds and halogen-π interactions, which contribute to the stability of the crystal lattice .

Chemical Reactions Analysis

Acetamide derivatives can undergo a range of chemical reactions, including hydrolysis, which converts the amide group back to the corresponding carboxylic acid and amine. The presence of substituents on the aromatic rings can also influence the reactivity of the compound, making it susceptible to electrophilic or nucleophilic substitution reactions. The chemical reactivity of these compounds is important for their potential use as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The polarity, solubility, melting point, and boiling point are all critical parameters that determine the compound's suitability for various applications. For example, the dipole moment method and quantum chemical calculations can provide insights into the polarity of the molecule, which is related to its solubility and interaction with biological targets . Vibrational spectroscopy, such as Raman and Fourier transform infrared spectroscopy, can be used to characterize the vibrational signatures of the molecule, which are related to its molecular structure and bonding .

Applications De Recherche Scientifique

Thiophene Analogues of Carcinogens

- Research on Thiophene Analogues : A study evaluated thiophene analogues of carcinogens benzidine and 4-aminobiphenyl, synthesizing compounds such as 5-p-acetamidophenyl-2-thiophenamine and N-(5-phenylthiophen-2-yl)-acetamide. These compounds were assessed for potential carcinogenicity using in vitro assays, revealing insights into their chemical and biological behavior and questioning their capability to elicit tumors in vivo (Ashby et al., 1978).

Chlorophenols in Waste Incineration

- Review on Chlorophenols (CP) in Municipal Solid Waste Incineration (MSWI) : This review highlights the role of chlorophenols as major precursors of dioxins in MSWI. The study discusses the concentration values of CP, other potential precursors, and dioxins, summarizing their occurrences in different locations and conditions within MSWI and their air pollution control devices. It also outlines the formation pathways and environmental impact of CP and its derivatives (Peng et al., 2016).

Sulfonamides: Therapeutic and Patent Review

- Sulfonamide Drugs Review : A patent review covering the period from 2008 to 2012 discusses the primary sulfonamide moiety in clinically used drugs, highlighting the novel drugs launched incorporating this group. The review emphasizes the therapeutic potential of sulfonamides in treating various conditions, including their role as carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and their applications in antitumor activity (Carta et al., 2012).

Toxic Effects of Chlorophenols in Fish

- Toxicity of Chlorophenols (CPs) on Aquatic Life : This review explores the toxic effects of chlorophenols on fish, detailing the mechanisms through which CPs cause oxidative stress, immune system alteration, endocrine disruption, and potential carcinogenicity. It sheds light on the environmental and biological consequences of CP contamination in aquatic ecosystems (Ge et al., 2017).

Mécanisme D'action

Piperidine Derivatives

Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). It is structurally related to pyridine and is commonly used as a chemical building block and reagent in the synthesis of organic compounds, including pharmaceuticals. Piperidine derivatives have been found to exhibit a wide range of biological activities, including acting as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase agents .

Indole Derivatives

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria. As a core structure, indole is found in many important natural products and pharmaceuticals. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Propriétés

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c20-17-11-4-5-12-18(17)21-19(23)14-15-8-6-7-13-22(15)26(24,25)16-9-2-1-3-10-16/h1-5,9-12,15H,6-8,13-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWBKQPQJFGNOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride](/img/structure/B2520970.png)

![1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2520971.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2520972.png)

![tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2520984.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2520986.png)

![2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2520987.png)

![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2520989.png)

![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)

![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)